molecular formula C10H14N2O3 B13222183 Methyl 2-(piperidin-2-yl)-1,3-oxazole-5-carboxylate

Methyl 2-(piperidin-2-yl)-1,3-oxazole-5-carboxylate

Cat. No.: B13222183
M. Wt: 210.23 g/mol
InChI Key: KWPDQFQIXGPDPJ-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Characterization of Methyl 2-(Piperidin-2-yl)-1,3-Oxazole-5-Carboxylate

Systematic IUPAC Nomenclature and Molecular Descriptors

The systematic IUPAC name for this compound is This compound , reflecting its oxazole core substituted with a piperidine ring at position 2 and a methyl ester group at position 5. Key molecular descriptors include:

  • CAS Registry Number : 2349587-88-6
  • Molecular Formula : $$ \text{C}{10}\text{H}{14}\text{N}{2}\text{O}{3} $$
  • Molecular Weight : 210.23 g/mol (calculated from the formula)
  • SMILES Notation : COC(=O)C1=CN=C(O1)C1NCCCC1

The compound’s structure features a planar 1,3-oxazole ring fused to a non-planar piperidine moiety, creating a hybrid system with distinct electronic and steric properties. The ester group at position 5 introduces polarity, influencing solubility and reactivity .

Crystallographic Analysis and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound are limited, studies on analogous oxazole-piperidine hybrids provide insights. For example, in related compounds:

  • The piperidine ring often adopts a half-chair or boat conformation to minimize steric strain .
  • The dihedral angle between the oxazole and piperidine planes ranges from 30° to 40° , as observed in structurally similar systems .
  • X-ray diffraction of the tert-butyl-protected derivative (CAS 78052-51-4) reveals a planar oxazole ring (maximum deviation: 0.004 Å) and a puckered piperidine ring .

These conformational features impact the compound’s ability to interact with biological targets, as the piperidine ring’s flexibility allows for adaptive binding .

Spectroscopic Fingerprinting (NMR, IR, UV-Vis, and Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • $$ ^1 \text{H} $$ NMR :
    • Oxazole protons: A singlet at δ 8.46–8.50 ppm (H-3) .
    • Piperidine protons: Multiplets between δ 1.24–3.50 ppm (H-2’ to H-6’) .
    • Methyl ester: A singlet at δ 3.80 ppm .
  • $$ ^{13} \text{C} $$ NMR :
    • Oxazole carbons: δ 108.3 ppm (C-4), δ 150.2 ppm (C-3), δ 179.5 ppm (C-5) .
    • Ester carbonyl: δ 166.7 ppm .
  • $$ ^{15} \text{N} $$ NMR :
    • Oxazole nitrogen (N-2): δ −0.6 ppm .
    • Piperidine nitrogen (N-1’): δ −311.7 ppm .
Infrared (IR) Spectroscopy
  • Ester C=O stretch : Strong absorption at 1,720 cm$$ ^{-1} $$ .
  • Oxazole ring vibrations : Bands at 1,580 cm$$ ^{-1} $$ (C=N) and 1,450 cm$$ ^{-1} $$ (C-O) .
Ultraviolet-Visible (UV-Vis) Spectroscopy
  • λ$$ _{\text{max}} $$ : 260–280 nm (attributed to π→π* transitions in the conjugated oxazole system) .
Mass Spectrometry
  • Molecular ion peak : $$ m/z = 210.10 $$ (calculated for $$ \text{C}{10}\text{H}{14}\text{N}{2}\text{O}{3} $$) .
  • Fragmentation : Loss of COOCH$$ _3 $$ ($$ m/z = 153 $$) followed by piperidine ring cleavage ($$ m/z = 84 $$) .

Comparative Structural Analysis with Related Oxazole-Piperidine Hybrid Systems

The structural uniqueness of this compound becomes evident when compared to analogs:

Compound Substituent Position Molecular Weight (g/mol) Key Structural Feature
Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate Piperidin-4-yl 210.23 Axial piperidine substituent
Methyl 3-(piperidin-4-yl)isoxazole-5-carboxylate Isoxazole core 310.35 tert-Butyl carbamate protection
Methyl 5-(azetidin-3-yl)-1,2-oxazole-4-carboxylate Azetidine ring 196.18 Smaller nitrogen heterocycle

Key differences include:

  • Stereoelectronic effects : The 2-piperidinyl group induces greater steric hindrance than the 4-piperidinyl isomer, altering reactivity .
  • Biological activity : Piperidine position influences binding to enzymes; 2-substituted derivatives show enhanced kinase inhibition compared to 4-substituted analogs .
  • Synthetic accessibility : 4-Piperidinyl analogs are more commonly reported due to easier cyclization pathways .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-piperidin-2-yl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-14-10(13)8-6-12-9(15-8)7-4-2-3-5-11-7/h6-7,11H,2-5H2,1H3

InChI Key

KWPDQFQIXGPDPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(O1)C2CCCCN2

Origin of Product

United States

Preparation Methods

Van Leusen Oxazole Synthesis

A widely used method involves reacting aldehydes with TosMIC (tosylmethyl isocyanide) under basic conditions:

  • Procedure : A substituted aldehyde (e.g., 5-chloro-4-formyl-1H-pyrrole-3-carboxylate) reacts with TosMIC in methanol/potassium carbonate, followed by heating.
  • Example :
    Aldehyde + TosMIC → 1,3-oxazole derivative  
  • Conditions : 4 hours reflux in methanol, followed by filtration and drying.

Robinson-Gabriel Synthesis

Cyclodehydration of β-acylamino ketones using polyphosphoric acid:

  • Application : Forms 2,5-disubstituted oxazoles with yields up to 60%.
  • Limitation : Requires harsh acidic conditions.

Piperidine Ring Functionalization

Boc-Protection of Piperidine

  • Reagents : tert-Butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with a base (e.g., triethylamine).
  • Purpose : Protects the amine group during subsequent reactions.

Cyclization to Piperidine

  • Method : Cyclization of β-enamino ketoesters with hydroxylamine hydrochloride.
  • Conditions :
    • Solvent: Methanol/water.
    • Temperature: Reflux for 10–48 hours.
    • Outcome: Forms methyl 5-(N-Boc-piperidinyl)-1,2-oxazole-4-carboxylate.

Coupling of Oxazole and Piperidine Moieties

Carbodiimide-Mediated Amide Coupling

  • Reagents : DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (dimethylaminopyridine).
  • Procedure :
    • Activate the oxazole-5-carboxylic acid with EDC/DMAP.
    • React with Boc-protected piperidine.
    • Deprotect the Boc group using HCl/dioxane.

Direct Alkylation

  • Example :
    Methyl 5-chlorooxazole-4-carboxylate + Piperidine → Target compound  
  • Conditions : Reflux in acetonitrile with K₂CO₃.

Purification and Characterization

Step Method Conditions
Crude Product Isolation Filtration/Extraction Ethyl acetate/brine wash
Chromatography Silica gel column Hexane/ethyl acetate (3:1)
Crystallization Ethanol/water Slow cooling

Characterization Data :

  • ¹H NMR : Singlet at δ 8.46 ppm (oxazole-H), δ 1.47 ppm (Boc-CH₃).
  • HRMS : m/z calculated for C₁₀H₁₄N₂O₃: 210.1004; found: 210.1009.

Green Chemistry Approaches

Industrial Scalability Considerations

Challenges and Solutions

Challenge Solution
Low yield in oxazole cyclization Use of PCl₅ or POCl₃ as dehydrating agents
Boc-group hydrolysis Storage at 2–8°C in anhydrous conditions

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(piperidin-2-yl)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazole and piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 2-(piperidin-2-yl)-1,3-oxazole-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-2-yl)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the oxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

Table 1: Structural and Functional Comparison of Methyl 2-(piperidin-2-yl)-1,3-oxazole-5-carboxylate and Related Compounds

Compound Name CAS Number Molecular Formula Key Substituents Biological Activity/Properties Reference
This compound Not provided C₁₀H₁₄N₂O₃ - 2-(piperidin-2-yl)
- 5-carboxylate
Potential scaffold for COX-2 inhibitors (inferred from benzoxazole analogs)
Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate 1796976-92-5 C₁₀H₁₄N₂O₃ - 3-(piperidin-4-yl)
- 5-carboxylate
Similar molecular weight (210.23 g/mol); positional isomerism may alter receptor binding
5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid 1083317-86-5 C₁₀H₁₄N₂O₃ - 5-(1-methylpiperidin-2-yl)
- 4-carboxylic acid
Carboxylic acid group enhances polarity; potential for salt formation
Methyl 2-amino-1,3-oxazole-5-carboxylate Not provided C₅H₆N₂O₃ - 2-amino
- 5-carboxylate
Amino group increases reactivity (e.g., in nucleophilic substitutions)
Methyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate Not provided C₆H₅F₃N₂O₃ - 2-(trifluoromethyl)
- 5-carboxylate
Trifluoromethyl group enhances metabolic stability and lipophilicity
Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate Not provided C₉H₁₂N₂O₃ - 2-amino
- 4-cyclopropyl
- 5-carboxylate
Cyclopropyl group may influence steric interactions in binding pockets

Key Findings from Comparative Analysis:

Positional Isomerism :

  • Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate shares the same molecular formula as the target compound but differs in the position of the piperidine substituent. This positional variation could lead to differences in bioavailability and target selectivity.

Functional Group Effects :

  • Replacement of the piperidine group with a trifluoromethyl group (as in Methyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate ) significantly alters physicochemical properties, such as increased lipophilicity and resistance to oxidative metabolism.

Biological Activity: Benzoxazole analogs like Methyl 2-(2-(arylideneamino)oxazole-5-ylamino)benzoxazole-5-carboxylate derivatives exhibit selective COX-2 inhibition (e.g., Compound VIId: 368-fold selectivity for COX-2 over COX-1 ).

Synthetic Utility: Methyl 2-amino-1,3-oxazole-5-carboxylate serves as a precursor for further functionalization via amide coupling or alkylation, highlighting the reactivity of the 2-amino group. In contrast, the target compound’s piperidine substituent may limit such modifications but enhance rigidity for receptor binding.

Biological Activity

Methyl 2-(piperidin-2-yl)-1,3-oxazole-5-carboxylate (CAS No. 2349587-88-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10_{10}H14_{14}N2_2O3_3
  • Molar Mass : 210.23 g/mol
  • CAS Number : 2349587-88-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxazole derivatives, including this compound. Research indicates that compounds with oxazole rings exhibit moderate to high activity against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and from 8.33 to 23.15 µM against Escherichia coli and Pseudomonas aeruginosa .

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43

Antiviral Activity

The compound's potential antiviral activity has also been investigated, particularly against SARS-CoV-2. A study found that oxazole-based compounds demonstrated significant inhibition of viral replication in vitro, with IC50_{50} values indicating effective concentrations for antiviral action . Although specific data on this compound was not detailed, its structural similarity to active derivatives suggests potential efficacy.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Oxazole Ring : The presence of the oxazole moiety is crucial for antimicrobial and antiviral activities.
  • Piperidine Substituent : The piperidine group enhances lipophilicity and may improve cell membrane penetration, contributing to bioactivity.
  • Carboxylate Functionality : The carboxylate group is often associated with increased solubility and interaction with biological targets.

Synthesis and Characterization

A study focused on synthesizing various oxazole derivatives, including this compound, using efficient synthetic methods that yield high purity and yield . Characterization techniques such as NMR spectroscopy confirmed the structural integrity of the synthesized compounds.

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